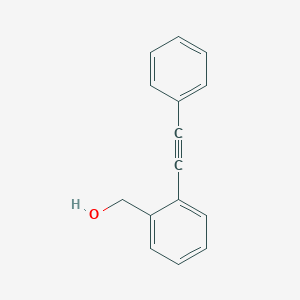
(2-(Phenylethynyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a benzenemethanol group substituted with a phenylethynyl group, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Phenylethynyl)phenyl)methanol typically involves the reaction of benzyl chloride with phenylacetylene in the presence of a base such as sodium amide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenylacetylene acts as a nucleophile attacking the benzyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Phenylethynyl)phenyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Electrophiles like halogens (Cl2, Br2), nitronium ion (NO2+)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
(2-(Phenylethynyl)phenyl)methanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-(Phenylethynyl)phenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The phenylethynyl group can interact with hydrophobic pockets in proteins, altering their function and activity . This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanol, α-methyl-: Similar structure but with a methyl group instead of a phenylethynyl group.
Benzenemethanol, α-phenyl-α-(2-phenylethynyl)-: A closely related compound with an additional phenyl group.
Uniqueness
(2-(Phenylethynyl)phenyl)methanol is unique due to the presence of the phenylethynyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
13141-40-7 |
|---|---|
Formule moléculaire |
C15H12O |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
[2-(2-phenylethynyl)phenyl]methanol |
InChI |
InChI=1S/C15H12O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,16H,12H2 |
Clé InChI |
JLZVTPSCFFBAKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2CO |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=CC=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















